molecular formula C17H15BrN2OS B2660406 8-bromo-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 1170009-49-0

8-bromo-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No. B2660406
CAS RN: 1170009-49-0
M. Wt: 375.28
InChI Key: LSHRLGZBKVOISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-bromo-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione” is a chemical compound with the molecular formula C18H17BrN2OS and a molecular weight of 389.31 . It is used for research purposes .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. This is typically studied in the context of drug action. As this compound is used for research purposes , its mechanism of action may not be fully understood or studied yet.

Safety and Hazards

As with any chemical compound, handling “8-bromo-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione” should be done with appropriate safety precautions. It’s important to avoid breathing in the compound and to wash hands thoroughly after handling . It’s intended for research use only, not for diagnostic or therapeutic use .

Future Directions

The future directions for research on this compound would depend on the results of current studies. As it’s used for research purposes , it could be studied in various scientific fields, including organic chemistry, medicinal chemistry, and pharmacology.

properties

IUPAC Name

4-bromo-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c1-17-10-14(13-9-11(18)7-8-15(13)21-17)19-16(22)20(17)12-5-3-2-4-6-12/h2-9,14H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHRLGZBKVOISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=S)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

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